2-(Chloromethyl)benzoyl chloride
Overview
Description
2-(Chloromethyl)benzoyl chloride is an organic compound with the chemical formula C8H6Cl2O. It is a colorless liquid known for its applications in various chemical processes. This compound is characterized by the presence of chlorine and benzoyl functional groups, making it a versatile reagent in organic synthesis .
Mechanism of Action
Target of Action
The primary target of 2-(Chloromethyl)benzoyl chloride is cyclooxygenase (COX) . COX is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in inflammation and other physiological functions .
Mode of Action
This compound interacts with its target, COX, by inhibiting its activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the COX pathway and the Nuclear Factor Kappa B (NF-κb) pathway . The inhibition of these pathways leads to a reduction in the production of prostaglandins and other inflammatory mediators .
Pharmacokinetics
The compound has high lipophilic properties (log P = 3.73) and a longer elimination time, indicating that it is extensively distributed in deep tissues during absorption . Compared with acetylsalicylic acid (ASA), this compound has a slower onset of action and a longer elimination time .
Result of Action
The inhibition of COX by this compound leads to a reduction in the production of prostaglandins, resulting in anti-inflammatory and analgesic effects . Additionally, it has been observed that treatment with this compound leads to a reduction in cardiac white blood cell concentration, less pulmonary edema, and a reduction of hepatocyte injury .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)benzoyl chloride can be synthesized through several methods. One common method involves the chlorination of toluene in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of large-scale reactors and precise control of reaction parameters. The process may include steps such as chlorination, purification, and distillation to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)benzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of various products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoyl chlorides, while oxidation and reduction can produce different oxidized or reduced derivatives .
Scientific Research Applications
2-(Chloromethyl)benzoyl chloride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)benzoic acid
- 2-Bromobenzoic acid
- 2-Chlorophenylacetic acid
- 4-Fluoro-2-iodobenzoic acid
Uniqueness
2-(Chloromethyl)benzoyl chloride is unique due to its specific combination of chlorine and benzoyl functional groups. This combination imparts distinct reactivity and versatility, making it a valuable reagent in various chemical processes. Compared to similar compounds, it offers unique advantages in terms of reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
2-(chloromethyl)benzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZFBHYDQGYOIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195557 | |
Record name | 2-(Chloromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42908-86-1 | |
Record name | 2-(Chloromethyl)benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42908-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Chloromethyl)benzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042908861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Chloromethyl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(chloromethyl)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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